Azidocyclohexane

Catalog No.
S750147
CAS No.
19573-22-9
M.F
C6H11N3
M. Wt
125.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidocyclohexane

CAS Number

19573-22-9

Product Name

Azidocyclohexane

IUPAC Name

azidocyclohexane

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

InChI

InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

ODSNIGPBQIINLA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N=[N+]=[N-]

Canonical SMILES

C1CCC(CC1)N=[N+]=[N-]

The exact mass of the compound Cyclohexane, azido- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bioconjugation and Click Chemistry

The azido group readily participates in a type of chemical reaction known as "click chemistry." This powerful tool allows researchers to efficiently and selectively link Cyclohexane, azido-, to other biomolecules, such as proteins, antibodies, and drugs. This ability finds applications in various areas of biological research, including:

  • Drug delivery: Attaching Cyclohexane, azido-, to drug molecules can improve their targeting specificity and delivery to desired locations within the body [].
  • Bioimaging: Linking Cyclohexane, azido-, to imaging probes enables researchers to visualize specific biological processes and structures within cells and tissues [].
  • Biosensing: Utilizing the click chemistry between Cyclohexane, azido-, and other molecules allows for the development of highly sensitive biosensors for detecting various biological targets [].

Organic Synthesis

Cyclohexane, azido-, serves as a valuable building block in organic synthesis due to its unique reactivity profile. The presence of the azido group allows for various transformations, including:

  • Staudinger reduction: This reaction converts the azido group to a primary amine group, enabling the introduction of diverse functionalities into the molecule.
  • Cycloadditions: The azido group readily participates in cycloaddition reactions, leading to the formation of complex ring structures [].
  • Photochemistry: Cyclohexane, azido-, exhibits photosensitive properties, allowing researchers to control its reactivity using light [].

Azidocyclohexane is an organic compound characterized by the presence of an azide functional group (-N₃) attached to a cyclohexane ring. Its molecular formula is C₆H₁₁N₃, and it is known for its potential applications in organic synthesis and materials science. The azide group is notable for its reactivity, particularly in click chemistry and as a precursor for various nitrogen-containing compounds.

Cyclohexane, azido- is a potentially hazardous compound due to the presence of the azide group. Here are some safety concerns:

  • Toxicity: Data on specific toxicity is limited, but organic azides can be toxic upon inhalation, ingestion, or skin contact.
  • Explosivity: Azidocyclohexane is thermally unstable and can decompose explosively upon heating, shock, or exposure to light.
  • Flammability: Flammable liquid, the exact flash point data is not readily available.
Due to the presence of the azide group. Key reactions include:

  • Nucleophilic Substitution: The azide group can be substituted by various nucleophiles, leading to the formation of amines or other derivatives.
  • Click Chemistry: Azidocyclohexane can undergo cycloaddition reactions with alkynes in the presence of copper catalysts, forming 1,2,3-triazoles.
  • Reduction: The azide group can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Azidocyclohexane can be synthesized through several methods:

  • From Cyclohexanol: Cyclohexanol can be converted to azidocyclohexane via a two-step process involving the formation of cyclohexyl bromide followed by nucleophilic substitution with sodium azide.
  • Direct Azidation: Cyclohexene can be reacted with sodium azide in the presence of a suitable solvent and catalyst to directly form azidocyclohexane.
  • Using Azides: Cyclohexyl halides can react with sodium azide under appropriate conditions to yield azidocyclohexane.

Azidocyclohexane has several applications in organic chemistry and materials science:

  • Precursor for Synthesis: It serves as a precursor for synthesizing various nitrogen-containing compounds.
  • Click Chemistry: Utilized in click chemistry protocols for creating complex molecular architectures.
  • Polymer Science: Azidocyclohexane derivatives are explored for their potential use in creating functional polymers.

Azidocyclohexane shares structural similarities with other nitrogen-containing compounds. Here are some comparisons:

CompoundStructureUnique Features
Cyclohexyl AzideC₆H₁₁N₃Directly derived from cyclohexyl halides
Benzyl AzideC₇H₈N₃Contains a benzyl group; more stable
Propyl AzideC₄H₉N₃Smaller alkyl chain; different reactivity
AzidoacetophenoneC₈H₈N₃OContains a carbonyl; used in drug design

Azidocyclohexane's unique feature lies in its cycloalkane structure, which influences its physical properties and reactivity compared to linear or aromatic azides.

XLogP3

2.9

Other CAS

19573-22-9

Wikipedia

Cyclohexane, azido-

Dates

Last modified: 08-15-2023

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